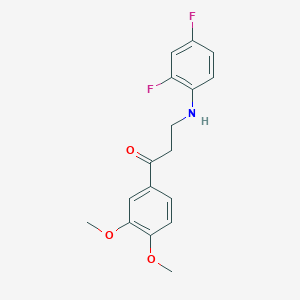

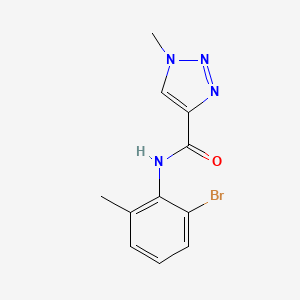

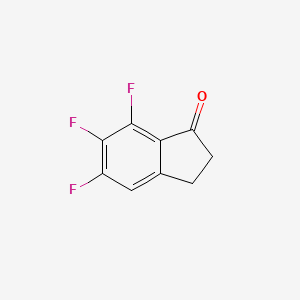

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated organic compounds has been a subject of interest due to their unique reactivity and physical properties. In the context of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one, although not directly synthesized in the provided papers, related fluorinated compounds have been developed. For instance, a method for synthesizing 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, was developed through a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester . This process highlights the potential synthetic routes that could be adapted for the synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one by considering similar fluorinated precursors and condensation reactions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by peculiar tautomeric features due to the electron-withdrawing effect of fluorine atoms. The structure of related compounds, such as the fluorinated 1,3,5-triketones, has been confirmed by X-ray structure analysis, which could provide insights into the molecular structure of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one . The presence of fluorine atoms is likely to influence the electron-density distribution and could result in unique tautomeric (keto-enol) forms, which would be an interesting aspect to explore for the compound .

Chemical Reactions Analysis

Fluorinated compounds exhibit high reactivity and can undergo various chemical reactions. The behavior of fluorinated 1,3,5-triketones towards halogenating agents has been studied, revealing the synthesis of mono-, di-, and tetrahalogenated products . This suggests that 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one could also participate in halogenation reactions, potentially leading to the formation of various halogenated derivatives. Additionally, the Diels–Alder reactions involving polyfluorocyclohexa-1,3-dienes indicate that fluorinated compounds can engage in cycloadditions, which could be relevant for the compound under analysis .

Physical and Chemical Properties Analysis

The incorporation of fluorine atoms into organic compounds significantly alters their chemical reactivity and physical properties. For example, the synthesis of 3-polyfluoroalkyl-6,6-dimethyl-7-(1H-1,2,3-triazol-1-yl)-6,7-dihydro-1H-indazol-4(5H)-ones demonstrated high regioselectivity, which could be attributed to the influence of the polyfluoroalkyl groups . This indicates that the physical and chemical properties of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one would be distinct from its non-fluorinated analogs, with potential implications for its reactivity and applications in various chemical transformations.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Cycloaddition Reactions : 2,3-dihydro-1H-inden-1-one derivatives, including those related to 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one, have been synthesized through decarbonylative cycloaddition reactions. This process involves rhodium(I)-catalyzed carbon–carbon bond cleavage, demonstrating the compound's utility in complex chemical syntheses (Hu et al., 2022).

- Structural Analysis : The structural properties of 2,3-dihydro-1H-inden-1-one derivatives have been extensively studied, revealing the planar nature of their five-membered rings and the various intermolecular interactions they participate in, which could be relevant for material science applications (Asiri et al., 2012).

Applications in Material Science

- Liquid Crystal Development : Derivatives of 5,6-difluoro-1H-indene, closely related to the compound , have been used to create novel liquid crystal core structures. These compounds exhibit high nematic–isotropic transition temperatures and optical anisotropy, making them potentially valuable for display technologies (Yokokoji et al., 2009).

Pharmaceutical Applications

- Antioxidant and Antihyperglycemic Agents : Compounds incorporating 2,3-dihydro-1H-inden-1-one structure, similar to 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one, have been synthesized as potential antioxidant and antihyperglycemic agents. Their efficacy in DPPH radical scavenging activity and in vivo antihyperglycemic activity demonstrates the compound's potential in medicinal chemistry (Kenchappa et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

5,6,7-trifluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAZZRGVQRLEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=C(C=C21)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)

![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)